molecular formula C27H31N7O2S2 B2555996 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689266-82-8

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B2555996
CAS RN: 689266-82-8
M. Wt: 549.71
InChI Key: SMYSJVZECKPVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C27H31N7O2S2 and its molecular weight is 549.71. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Modulation

The compound’s structural features make it a promising candidate for targeting serotonin receptors. Specifically, it has been investigated for its binding affinity to the 5-HT1A receptor. Two derivatives stand out:

Antifungal Activity

While not directly related to serotonin receptors, this compound has also been explored for its antifungal properties. Notably:

Anti-Inflammatory and Analgesic Potential

Indole derivatives containing similar structural motifs have shown anti-inflammatory and analgesic activities. Two specific compounds of interest are:

Other Applications

While the above areas represent the primary focus, additional investigations may reveal further applications, such as:

properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2S2/c1-36-21-9-7-20(8-10-21)34-15-13-33(14-16-34)12-4-11-28-24(35)17-19-18-38-27(29-19)32-25-22-5-2-3-6-23(22)30-26(37)31-25/h2-3,5-10,18,22H,4,11-17H2,1H3,(H,28,35)(H,29,31,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXRMMPYLLJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

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